Methyl 4-bromo-5-cyano-2-formylbenzoate
Overview
Description
Methyl 4-bromo-5-cyano-2-formylbenzoate: is a chemical compound characterized by its bromo, cyano, and formyl functional groups attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde as the starting material.
Reaction Steps:
The bromo group on the benzene ring is first converted to a cyano group through a nucleophilic substitution reaction.
The formyl group is introduced via a formylation reaction, often using Vilsmeier-Haack reagent.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The cyano group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Sodium hydroxide, aqueous conditions.
Major Products Formed:
Oxidation: 4-bromo-5-cyano-2-carboxybenzoic acid.
Reduction: 4-bromo-5-aminomethylbenzoic acid.
Substitution: 4-hydroxy-5-cyano-2-formylbenzoic acid.
Scientific Research Applications
Chemistry: Methyl 4-bromo-5-cyano-2-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways. It can act as a probe to study protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical precursor. Its derivatives may have applications in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility makes it a key component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-bromo-5-cyano-2-formylbenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 5-bromo-2-cyano-4-formylbenzoate
Methyl 4-bromo-2-cyano-5-methylbenzoate
Methyl 4-bromo-2-cyano-6-methoxybenzoate
Uniqueness: Methyl 4-bromo-5-cyano-2-formylbenzoate stands out due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its unique structure allows for diverse chemical transformations and makes it a valuable compound in scientific research.
This comprehensive overview highlights the significance of this compound in various fields. Its versatility and reactivity make it an important compound for scientific exploration and industrial applications.
Properties
IUPAC Name |
methyl 4-bromo-5-cyano-2-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-2-6(4-12)9(11)3-7(8)5-13/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIHZYIGIMEQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C=O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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